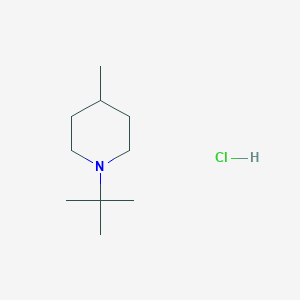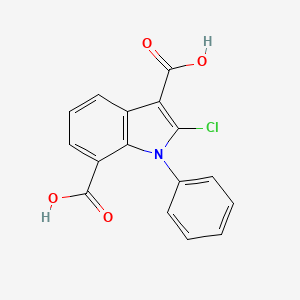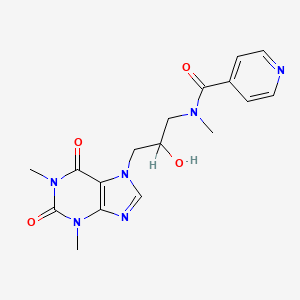
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline typically involves the following steps:
Starting Materials: Theophylline, N-Methylisonicotinamide, and appropriate reagents for hydroxylation and alkylation.
Hydroxylation: Theophylline is hydroxylated at the 2-position using a suitable hydroxylating agent under controlled conditions.
Alkylation: The hydroxylated theophylline is then alkylated with N-Methylisonicotinamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline can be used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes, particularly those involving adenosine receptors, which are known targets of xanthine derivatives.
Medicine
Medically, the compound could be explored for its potential therapeutic effects in treating respiratory diseases, neurological disorders, and other conditions where xanthine derivatives have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline likely involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can inhibit the effects of adenosine, leading to increased alertness and bronchodilation. Additionally, it may influence other molecular pathways related to inflammation and immune response.
類似化合物との比較
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
Uniqueness
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline is unique due to the presence of the N-Methylisonicotinamidomethyl group, which may confer distinct pharmacological properties compared to other xanthine derivatives. This structural difference could result in variations in receptor binding affinity, metabolic stability, and overall efficacy.
特性
CAS番号 |
69517-64-2 |
|---|---|
分子式 |
C17H20N6O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O4/c1-20(15(25)11-4-6-18-7-5-11)8-12(24)9-23-10-19-14-13(23)16(26)22(3)17(27)21(14)2/h4-7,10,12,24H,8-9H2,1-3H3 |
InChIキー |
SGESLCGQWCENLP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)C(=O)C3=CC=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





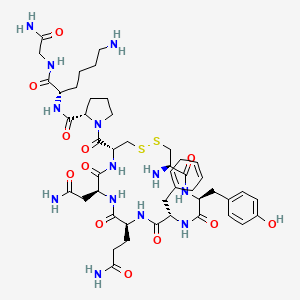


![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
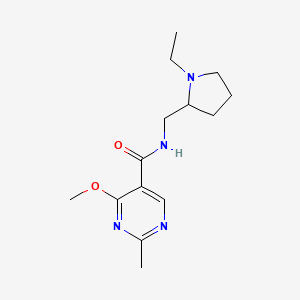
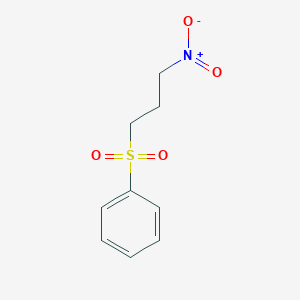
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
